Cas no 2271498-58-7 ((1R,2S)-2-(aminomethyl)cyclobutan-1-ol)

2271498-58-7 structure
Nome del prodotto:(1R,2S)-2-(aminomethyl)cyclobutan-1-ol
(1R,2S)-2-(aminomethyl)cyclobutan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-33293885
- (1R,2S)-2-(aminomethyl)cyclobutan-1-ol
- EN300-4862263
- 2091503-41-0
- rac-(1R,2S)-2-(aminomethyl)cyclobutan-1-ol
- 2271498-58-7
-
- Inchi: 1S/C5H11NO/c6-3-4-1-2-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
- Chiave InChI: QHFFTNZUBMAJDN-CRCLSJGQSA-N
- Sorrisi: O[C@@H]1CC[C@H]1CN
Proprietà calcolate
- Massa esatta: 101.084063974g/mol
- Massa monoisotopica: 101.084063974g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 7
- Conta legami ruotabili: 1
- Complessità: 65.1
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0
- Superficie polare topologica: 46.2Ų
(1R,2S)-2-(aminomethyl)cyclobutan-1-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4862263-2.5g |
rac-(1R,2S)-2-(aminomethyl)cyclobutan-1-ol |
2271498-58-7 | 95.0% | 2.5g |
$2660.0 | 2025-03-15 | |
Enamine | EN300-4862263-0.25g |
rac-(1R,2S)-2-(aminomethyl)cyclobutan-1-ol |
2271498-58-7 | 95.0% | 0.25g |
$1249.0 | 2025-03-15 | |
Enamine | EN300-4862263-5.0g |
rac-(1R,2S)-2-(aminomethyl)cyclobutan-1-ol |
2271498-58-7 | 95.0% | 5.0g |
$3935.0 | 2025-03-15 | |
Enamine | EN300-4862263-0.05g |
rac-(1R,2S)-2-(aminomethyl)cyclobutan-1-ol |
2271498-58-7 | 95.0% | 0.05g |
$1140.0 | 2025-03-15 | |
Enamine | EN300-4862263-1.0g |
rac-(1R,2S)-2-(aminomethyl)cyclobutan-1-ol |
2271498-58-7 | 95.0% | 1.0g |
$1357.0 | 2025-03-15 | |
Enamine | EN300-4862263-0.5g |
rac-(1R,2S)-2-(aminomethyl)cyclobutan-1-ol |
2271498-58-7 | 95.0% | 0.5g |
$1302.0 | 2025-03-15 | |
Enamine | EN300-4862263-10.0g |
rac-(1R,2S)-2-(aminomethyl)cyclobutan-1-ol |
2271498-58-7 | 95.0% | 10.0g |
$5837.0 | 2025-03-15 | |
Enamine | EN300-4862263-0.1g |
rac-(1R,2S)-2-(aminomethyl)cyclobutan-1-ol |
2271498-58-7 | 95.0% | 0.1g |
$1195.0 | 2025-03-15 |
(1R,2S)-2-(aminomethyl)cyclobutan-1-ol Letteratura correlata
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
2271498-58-7 ((1R,2S)-2-(aminomethyl)cyclobutan-1-ol) Prodotti correlati
- 1021226-19-6(3,3-dimethyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}butan-1-one)
- 2229426-17-7(4-(5-propylthiophen-2-yl)methylpiperidin-4-ol)
- 1806282-28-9(Phenol, 2,3-dichloro-4-(trifluoromethyl)-)
- 63806-78-0(5-chlorothiophen-2-amine)
- 115276-75-0(N-Ethoxycarbonylmethylene-4-methoxyaniline)
- 1708428-47-0(2-(4-Phenyl-1,2,3,6-tetrahydropyridin-1-yl)acetic acid)
- 1806735-35-2(Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate)
- 2172081-34-2(5-(2-fluorophenoxy)-2-methanesulfonylpyrimidine)
- 1334369-96-8(2,5-dimethyl-N-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethylfuran-3-carboxamide)
- 2171188-36-4((2S)-2-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
